3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide
Description
3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 5,6-dihydro-1,4-dioxine moiety via a carboxamide bridge. The benzofuran scaffold is known for its bioactivity in medicinal chemistry, particularly in targeting enzymes and receptors .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c15-13(17)12-11(8-3-1-2-4-9(8)21-12)16-14(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H2,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEXPTGHCNHMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, benzofuran substrates can be reacted with (hetero)aryl iodides in the presence of palladium acetate (Pd(OAc)2), silver acetate (AgOAc), and sodium acetate (NaOAc) in cyclopentyl methyl ether (CPME) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of the compound exhibit promising anticancer properties. In a study focusing on poly(ADP-ribose) polymerase (PARP) inhibitors, compounds related to 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide demonstrated significant inhibition of PARP1 enzyme activity. For instance, one derivative showed an IC50 value of 5.8 μM, indicating effective inhibition compared to known standards .
2. Neuroprotective Effects:
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation pathways makes it a candidate for treating conditions such as Alzheimer's disease .
3. Antimicrobial Properties:
Studies have also explored the antimicrobial properties of benzofuran derivatives. The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .
Case Study 1: PARP Inhibition
A detailed examination of various analogs derived from the compound revealed their potential as PARP inhibitors. The study highlighted the structure-activity relationship (SAR), identifying specific modifications that enhanced inhibitory potency. The most potent analogs achieved IC50 values significantly lower than existing treatments .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of neurodegeneration demonstrated that treatment with the compound resulted in reduced neuronal cell death and improved cognitive function. This effect was attributed to its antioxidant properties and ability to reduce neuroinflammation .
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular signaling pathways, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Benzofuran-2-Carboxamide
Key Differences :
- Dihydrodioxine Substituent Position: The comparator compound features a 2,3-dihydro-1,4-benzodioxin group, whereas the target compound has a 5,6-dihydro substitution.
- Molecular Weight: The comparator compound (C₁₆H₁₃NO₄) has a molecular weight of 283.28 g/mol, while the target compound (C₁₅H₁₂N₂O₅) has a slightly lower mass (300.27 g/mol) due to differences in substituent placement.
Other Benzofuran Derivatives
| Compound Name | Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Benzofuran-2-carboxamide | No dioxine substituent | 161.16 | Baseline solubility and bioavailability |
| N-(Benzodioxol-5-yl)benzofuran-2-carboxamide | 1,3-Benzodioxole substituent | 297.28 | Enhanced CNS penetration due to lipophilic groups |
| 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide | 5,6-Dihydro-1,4-dioxine | 300.27 | Hypothesized improved metabolic stability |
Key Observations :
- Solubility : The 5,6-dihydro-1,4-dioxine group in the target compound may reduce water solubility compared to the unsubstituted benzofuran-2-carboxamide due to increased hydrophobicity.
- Bioactivity : The 1,3-benzodioxole analog demonstrates higher blood-brain barrier permeability, whereas the dihydrodioxine variants may favor peripheral tissue targeting .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its 2,3-dihydro analog, involving carbodiimide-mediated coupling of benzofuran-2-carboxylic acid with aminodihydrodioxine derivatives.
- Data Gaps: No direct comparative studies on the target compound’s pharmacology or toxicity are available. Existing data on analogs suggest that minor structural changes (e.g., dihydrodioxine position) significantly alter binding affinities and metabolic profiles .
Biological Activity
3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide is a compound of significant interest due to its unique structural features and potential pharmacological applications. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a dioxine structure, which contributes to its biological properties. The presence of functional groups such as carboxamide enhances its solubility and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition: Some studies have reported that related compounds act as inhibitors of key enzymes involved in cancer progression, such as PARP1. For instance, analogs were shown to inhibit PARP1 with IC50 values as low as 0.082 μM .
- Antiproliferative Effects: The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrate that it can effectively reduce cell viability by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Summary of Biological Assays and Results
| Assay Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| PARP1 Inhibition | Recombinant PARP1 enzyme | 0.082 | |
| Anticancer Activity | Various cancer cell lines | < 10 | |
| Anti-inflammatory Activity | Rat models | ED50 < 5 |
Case Studies
- Anticancer Studies: A series of compounds derived from the benzofuran scaffold have been tested against various cancer cell lines. One study found that derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.06 µM to 10 µM against different cancer types .
- Inflammation Models: In vivo studies using rat models demonstrated that related compounds showed potent anti-inflammatory effects with minimal gastrointestinal toxicity compared to traditional NSAIDs . This highlights the potential for developing safer anti-inflammatory agents based on this scaffold.
Q & A
Q. What are the best practices for validating analytical methods (e.g., HPLC purity assays) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
